molecular formula C15H11ClN8 B11068474 5-(4-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole

5-(4-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole

Cat. No.: B11068474
M. Wt: 338.75 g/mol
InChI Key: HJVQLJPODTUYIA-UHFFFAOYSA-N
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Description

5-(2-CHLOROPHENYL)-2-[4-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZYL]-2H-1,2,3,4-TETRAAZOLE is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-CHLOROPHENYL)-2-[4-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZYL]-2H-1,2,3,4-TETRAAZOLE typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-CHLOROPHENYL)-2-[4-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZYL]-2H-1,2,3,4-TETRAAZOLE can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, tetrazole derivatives are often explored for their pharmacological properties, including their potential as drug candidates.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(2-CHLOROPHENYL)-2-[4-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZYL]-2H-1,2,3,4-TETRAAZOLE involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the compound’s structure and the biological system in which it is studied.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2H-tetrazole: A simpler tetrazole derivative with similar chemical properties.

    5-(4-Chlorophenyl)-2H-tetrazole: Another chlorinated tetrazole with comparable reactivity.

Uniqueness

The uniqueness of 5-(2-CHLOROPHENYL)-2-[4-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZYL]-2H-1,2,3,4-TETRAAZOLE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other tetrazole derivatives.

Properties

Molecular Formula

C15H11ClN8

Molecular Weight

338.75 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-[[4-(2H-tetrazol-5-yl)phenyl]methyl]tetrazole

InChI

InChI=1S/C15H11ClN8/c16-13-4-2-1-3-12(13)15-19-23-24(20-15)9-10-5-7-11(8-6-10)14-17-21-22-18-14/h1-8H,9H2,(H,17,18,21,22)

InChI Key

HJVQLJPODTUYIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CC3=CC=C(C=C3)C4=NNN=N4)Cl

Origin of Product

United States

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